molecular formula C10H11Cl2N B13069967 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13069967
M. Wt: 216.10 g/mol
InChI Key: GEHKKHLLSGAHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its two chlorine atoms at positions 4 and 7, and two methyl groups at position 3, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the reaction of 4,7-dichloroindole with isobutyraldehyde under acidic conditions to form the desired product. Another method includes the cyclization of 4,7-dichloro-2-nitrobenzyl chloride with isobutyraldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.

Scientific Research Applications

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloroindole
  • 3,3-Dimethylindole
  • 2,3-Dihydroindole

Uniqueness

4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

4,7-dichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

GEHKKHLLSGAHLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.